molecular formula C16H17NO3 B12320806 1,2-Didehydrocrinan-3-ol CAS No. 510-67-8

1,2-Didehydrocrinan-3-ol

Cat. No.: B12320806
CAS No.: 510-67-8
M. Wt: 271.31 g/mol
InChI Key: RPAORVSEYNOMBR-UHFFFAOYSA-N
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Description

(-)-CrinineC16 alkaloid is a naturally occurring organic compound belonging to the class of alkaloids. Alkaloids are nitrogen-containing bases that are primarily found in plants and have significant physiological effects on humans and animals. (-)-CrinineC16 is known for its complex structure and potential therapeutic properties, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-CrinineC16 involves several steps, starting with the accumulation of an amine precursor and an aldehyde precursor. These components condense to form an iminium cation, which undergoes a Mannich-like reaction to form the desired alkaloid structure . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the iminium cation and subsequent reactions.

Industrial Production Methods

Industrial production of (-)-CrinineC16 often involves extraction from plant sources. The powdered plant material is moistened with water and mixed with lime to free the alkaloid salts. Extraction is then carried out using organic solvents such as ether or petroleum spirit . This method ensures the efficient isolation of (-)-CrinineC16 from its natural sources.

Chemical Reactions Analysis

Types of Reactions

(-)-CrinineC16 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated forms of (-)-CrinineC16 .

Comparison with Similar Compounds

Properties

CAS No.

510-67-8

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-15-ol

InChI

InChI=1S/C16H17NO3/c18-11-1-2-16-3-4-17(15(16)6-11)8-10-5-13-14(7-12(10)16)20-9-19-13/h1-2,5,7,11,15,18H,3-4,6,8-9H2

InChI Key

RPAORVSEYNOMBR-UHFFFAOYSA-N

Canonical SMILES

C1CN2CC3=CC4=C(C=C3C15C2CC(C=C5)O)OCO4

Origin of Product

United States

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